2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Brand Name: Vulcanchem
CAS No.: 296791-04-3
VCID: VC21431155
InChI: InChI=1S/C18H21N3O3S/c1-3-21(4-2)12-13-11-14(9-10-16(13)22)19-18-15-7-5-6-8-17(15)25(23,24)20-18/h5-11,22H,3-4,12H2,1-2H3,(H,19,20)
SMILES: CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)O
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4g/mol

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol

CAS No.: 296791-04-3

Cat. No.: VC21431155

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.4g/mol

* For research use only. Not for human or veterinary use.

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol - 296791-04-3

Specification

CAS No. 296791-04-3
Molecular Formula C18H21N3O3S
Molecular Weight 359.4g/mol
IUPAC Name 2-(diethylaminomethyl)-4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
Standard InChI InChI=1S/C18H21N3O3S/c1-3-21(4-2)12-13-11-14(9-10-16(13)22)19-18-15-7-5-6-8-17(15)25(23,24)20-18/h5-11,22H,3-4,12H2,1-2H3,(H,19,20)
Standard InChI Key MHCJXDVIRHEPPX-UHFFFAOYSA-N
SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)O
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)O

Introduction

Chemical Identity and Structural Characteristics

Chemical Identifiers

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol is a complex organic molecule with multiple functional groups. It has been cataloged in chemical databases with various identifiers as shown in Table 1.

Table 1: Chemical Identifiers

Identifier TypeValue
PubChem CID1131932
CAS Registry Number296791-04-3
Molecular FormulaC₁₈H₂₁N₃O₃S
IUPAC Name2-(diethylaminomethyl)-4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
InChIInChI=1S/C18H21N3O3S/c1-3-21(4-2)12-13-11-14(9-10-16(13)22)19-18-15-7-5-6-8-17(15)25(23,24)20-18/h5-11,22H,3-4,12H2,1-2H3,(H,19,20)
InChIKeyMHCJXDVIRHEPPX-UHFFFAOYSA-N
SMILESCCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)O

The compound was first registered in chemical databases on July 10, 2005, with the most recent modification to its record occurring on March 1, 2025 .

Structural Features

The molecular structure of 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol contains several distinctive functional groups that contribute to its chemical behavior:

  • A phenol moiety with hydroxyl group at position 2

  • A diethylaminomethyl substituent at position 2 of the phenol ring

  • A secondary amine linkage at position 4 of the phenol ring

  • A 1,1-dioxido-1,2-benzisothiazol-3-yl group connected via the amine linkage

This arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities, which may influence its potential interactions with biological systems or other chemical entities. The presence of both polar and non-polar regions suggests amphiphilic properties that could affect solubility in various solvents .

Physicochemical Properties

PropertyValueSource
Molecular Weight359.4 g/molComputed by PubChem 2.2
Physical StatePresumed solid at room temperatureBased on structural characteristics
Hydrogen Bond Donors2 (phenol OH, secondary amine NH)Based on structure
Hydrogen Bond AcceptorsMultiple (N atoms, O atoms)Based on structure
Rotatable BondsMultipleBased on structure

The presence of hydroxyl and amino groups suggests potential for hydrogen bonding, which would affect its solubility profile. The diethylamino group adds a basic center to the molecule, while the phenol provides an acidic site, giving the compound amphoteric characteristics .

Structural Comparisons

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural Relationship
2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenolC₁₈H₂₁N₃O₃S359.4 g/molTarget compound
4-Amino-2-[(Diethylamino)Methyl]PhenolC₁₁H₁₈N₂O194.3 g/molShares diethylaminomethyl phenol core structure

This comparison illustrates how the addition of the benzisothiazole group significantly increases the molecular complexity and weight of the target compound compared to the simpler related structure .

Synthesis and Chemical Reactivity

Reactive Centers

Based on its structure, several reactive centers can be identified:

  • The phenolic hydroxyl group can participate in acid-base reactions and form esters or ethers

  • The secondary amine linkage can undergo N-acylation or N-alkylation

  • The tertiary amine (diethylamino group) represents a basic site that can form salts with acids

  • The benzisothiazole dioxide system may participate in various transformations

These reactive centers suggest potential for chemical modifications that could lead to derivatives with altered properties .

Structural FeaturePotential Implications
Phenol moietyAntioxidant properties, radical scavenging
Diethylaminomethyl grouppH-dependent solubility, ability to form salts
Secondary amine linkageHydrogen bonding, potential for further functionalization
Benzisothiazole dioxide groupUnique electronic properties, potential pharmacophore

Compounds with similar structural features have been investigated for various applications, including pharmaceutical development. The 1,2-benzisothiazole 1,1-dioxide (saccharin) scaffold is known in medicinal chemistry and has been incorporated into various bioactive compounds .

Analytical Considerations

Spectroscopic Properties

Based on its structure, 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol would be expected to exhibit characteristic spectroscopic properties that could aid in its identification and characterization:

  • NMR spectroscopy would show distinctive signals for the aromatic protons of both ring systems, the methylene groups of the diethylamino substituent, and the NH proton of the secondary amine

  • IR spectroscopy would reveal characteristic absorption bands for the phenolic OH, secondary amine NH, and sulfone (S=O) stretching vibrations

  • Mass spectrometry would provide a molecular ion peak at m/z 359, with fragmentation patterns reflecting the cleavage of the various structural components

These spectroscopic fingerprints would be valuable for confirming the identity and purity of the compound in research and development contexts .

Chromatographic Analysis

Chromatographic methods would likely be effective for the analysis and purification of this compound. The search results mention LCMS methods being used for analysis of reaction mixtures involving structurally related compounds, suggesting similar approaches could be applied to 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol .

The compound's moderate molecular weight and presence of both polar and non-polar regions suggest it would be amenable to reverse-phase HPLC with appropriate mobile phase selection, potentially using a gradient elution system to optimize separation from structurally related impurities or reaction byproducts .

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